3-Ethoxybenzene-1-carboximidamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-12-8-5-3-4-7(6-8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQSDZDFNFPEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25027-74-1 | |
| Record name | Benzenecarboximidamide, 3-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25027-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Contextualization Within the Carboximidamide Chemical Class
3-Ethoxybenzene-1-carboximidamide (B1622477) hydrochloride belongs to the carboximidamide, or amidine, class of organic compounds. Amidines are characterized by the functional group RC(=NR')NR''R''', where a carbon atom is double-bonded to one nitrogen atom and single-bonded to another. In the case of 3-Ethoxybenzene-1-carboximidamide, the core structure is a benzamidine (B55565), which is a benzene (B151609) ring substituted with a carboximidamide group. The "3-ethoxy" designation indicates the presence of an ethoxy group (-OCH2CH3) at the third position of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility, which are crucial properties for its potential application in pharmaceutical formulations.
The carboximidamide moiety is isosteric to the carboxylic acid and amide functional groups, meaning it has a similar size and shape. This structural mimicry allows carboximidamide-containing compounds to interact with biological targets, such as enzymes and receptors, that typically bind to molecules with carboxylic acid or amide groups. However, the basicity of the amidine group, which is significantly higher than that of an amide, often leads to different binding interactions and pharmacological profiles.
Overview of Pharmacological Relevance of Carboximidamide Derivatives
The pharmacological relevance of the carboximidamide functional group is extensive and well-documented. Derivatives of this class have demonstrated a wide array of biological activities, underscoring their importance in drug discovery and development. The diverse therapeutic applications of carboximidamide derivatives stem from their ability to engage with a variety of biological targets.
One of the most prominent areas where carboximidamide derivatives have shown significant promise is in the development of antimicrobial agents. The amidine functional group has been incorporated into numerous compounds with antibacterial, antifungal, and antiprotozoal properties. For instance, pentamidine (B1679287), a diamidine, has been a cornerstone in the treatment of protozoal infections like trypanosomiasis and leishmaniasis. The positively charged amidinium ion at physiological pH is thought to facilitate interaction with negatively charged biological macromolecules in pathogens.
Furthermore, carboximidamide derivatives have been extensively investigated as enzyme inhibitors, particularly targeting proteases. Many proteases, which are enzymes that cleave peptide bonds, have active sites that recognize and bind to the basic amidine group. This has led to the development of potent and selective inhibitors of enzymes such as thrombin, a key enzyme in the blood coagulation cascade, and trypsin-like serine proteases. Benzamidine (B55565) itself is a well-known competitive inhibitor of trypsin and other serine proteases. nih.gov
The versatility of the carboximidamide scaffold is further highlighted by its exploration in other therapeutic areas, including as anticancer agents and as inhibitors of nitric oxide synthase. The ability to modify the substituents on the core aromatic ring and the amidine nitrogen atoms allows for the fine-tuning of the pharmacological activity and pharmacokinetic properties of these compounds. For example, piperine-carboximidamide hybrids have been investigated for their antiproliferative activity against various cancer cell lines. nih.gov
Biological Activity and Molecular Mechanisms of Action in Vitro and in Silico
Investigation of Enzyme Inhibition Potentials
Urokinase plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including tissue remodeling and cancer cell invasion and metastasis. scispace.comnih.gov It converts the zymogen plasminogen into the active protease plasmin, which in turn can degrade components of the extracellular matrix. nih.govmdpi.com The inhibition of uPA is a recognized therapeutic strategy for combating cancer metastasis. scispace.comnih.gov While various classes of synthetic inhibitors targeting uPA have been developed, including amidine and guanidine (B92328) derivatives, nih.govresearchgate.net a thorough search of the available scientific literature did not yield specific data on the inhibitory activity of 3-Ethoxybenzene-1-carboximidamide (B1622477) hydrochloride against urokinase plasminogen activator.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govonclive.com In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to a depletion of tryptophan, an essential amino acid for T-lymphocyte proliferation and activation. nih.govcancer.gov This creates an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance. nih.gov Consequently, the development of small-molecule IDO1 inhibitors is an active area of research in immuno-oncology. nih.govmedchemexpress.com However, specific studies detailing the modulatory effects or inhibitory potential of 3-Ethoxybenzene-1-carboximidamide hydrochloride on the IDO1 enzyme could not be identified in the reviewed literature.
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme, upregulated at sites of inflammation. nih.govjpp.krakow.pl Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov The selectivity of these drugs for COX-1 versus COX-2 is a critical factor, as selective inhibition of COX-2 is associated with anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects linked to COX-1 inhibition. nih.govelsevierpure.com Despite the extensive research on COX inhibitors, nih.govnih.govresearchgate.net no published studies were found that specifically investigate the inhibitory activity and selectivity profile of this compound for COX-1 and COX-2.
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, synthesized by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). nih.gov The nNOS isoform is predominantly found in neural tissue and plays a significant role in neurotransmission. nih.gov Overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative diseases, making selective nNOS inhibition a therapeutic goal. nih.govnih.govmdpi.com Research has focused on developing isoform-selective inhibitors, such as certain thiophene-2-carboximidamides, which show promise. nih.gov However, an examination of the scientific literature revealed no specific research on the targeting or inhibitory effects of this compound against neuronal nitric oxide synthase.
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.govnih.gov It introduces negative supercoils into DNA, a process vital for bacterial cell viability. This enzyme is a well-established and effective target for antibacterial drugs. nih.govnih.gov Inhibitors of DNA gyrase can be classified as either catalytic inhibitors, which block the enzyme's activity, or gyrase poisons, which stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.gov While many compounds have been investigated for their ability to inhibit this enzyme, nih.govresearchgate.net there is no available data from the reviewed literature concerning the potential inhibitory activity of this compound against bacterial DNA gyrase.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signaling pathways initiated by integrins and growth factor receptors. mdpi.comnih.govnih.gov FAK is involved in regulating critical cellular processes such as cell adhesion, migration, proliferation, and survival. mdpi.comnih.gov Overexpression and activation of FAK are common in many types of human cancers and are associated with tumor progression and metastasis. mdpi.comnih.gov This has made FAK an attractive target for the development of novel anticancer therapies, and numerous small-molecule FAK inhibitors have been reported and evaluated. mdpi.comnih.govresearchgate.net Despite the intense interest in FAK inhibitors, rndsystems.comresearchgate.net a comprehensive literature search did not uncover any studies investigating the inhibitory potential of this compound against Focal Adhesion Kinase.
Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA) Isoform Activity
No research data were found regarding the activity of this compound as an inhibitor or modulator of Histone Deacetylase (HDAC) or Carbonic Anhydrase (CA) isoforms. The scientific community has not published any studies, to date, that explore the potential interactions between this specific compound and these enzyme families.
Receptor Binding and Modulation Studies
Epidermal Growth Factor Receptor (EGFR) Interaction
There is currently no available research detailing any interaction between this compound and the Epidermal Growth Factor Receptor (EGFR).
BRAF Kinase Binding Affinity
Information on the binding affinity of this compound to BRAF kinase is not present in the available scientific literature.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
No studies have been published that investigate the potential of this compound to inhibit Cyclin-Dependent Kinase 2 (CDK2).
Antiproliferative Activity Against Non-Human Cell Lines
Mechanistic Pathways of Growth Inhibition
Consistent with the lack of data in other areas, there is no information available on the antiproliferative activity of this compound against any non-human cell lines. Consequently, the mechanistic pathways of growth inhibition for this compound remain uninvestigated and unknown.
Evaluation of Multitargeted Inhibitory Pathways
Comprehensive searches of scientific literature and biomedical databases did not yield specific studies evaluating the multitargeted inhibitory pathways of this compound. Consequently, there is no available data from in vitro or in silico models detailing the compound's simultaneous interaction with multiple biological targets. Research into its potential to act on various enzymes, receptors, or signaling pathways concurrently has not been published in the available scientific literature.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
There is a lack of specific data in peer-reviewed literature regarding the broad-spectrum antimicrobial efficacy of this compound. Dedicated studies assessing its activity against a wide range of bacteria, fungi, or viruses have not been found.
Activity Against Resistant Bacterial Strains (e.g., MRSA)
No specific research has been published detailing the activity of this compound against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). As a result, there are no available Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, nor any mechanistic studies on its potential effects on these pathogens.
Anti-protozoal (e.g., Anti-trypanosomal) Investigations
Investigations into the anti-protozoal activity of this compound, including any potential anti-trypanosomal effects, have not been reported in the accessible scientific literature. There is no data on its efficacy against protozoan parasites such as Trypanosoma species.
Molecular Interactions with Nucleic Acids (DNA/RNA)
There is currently no published research on the molecular interactions between this compound and nucleic acids. Studies employing techniques such as spectrophotometry, calorimetry, or molecular modeling to investigate its potential to bind to or interact with DNA or RNA are not available.
Other Investigated Biological Modulations (e.g., Anti-inflammatory mechanisms)
Searches of scientific databases did not uncover any studies investigating other biological modulations of this compound, such as its potential anti-inflammatory mechanisms. There is no available data on its effects on inflammatory pathways, cytokine production, or related enzymatic activities.
Structure Activity Relationship Sar Studies of 3 Ethoxybenzene 1 Carboximidamide Hydrochloride Derivatives
Impact of Ethoxy Group Position and Modifications
The ethoxy group at the meta-position of the benzene (B151609) ring is a defining feature of the parent compound. Its position is critical, as moving it to the ortho- or para-positions would significantly alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets.
Modifications to the ethoxy group itself, such as altering the alkyl chain length (e.g., methoxy, propoxy) or introducing unsaturation or branching, can influence lipophilicity and metabolic stability. An increase in chain length generally increases lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic breakdown or non-specific binding.
Illustrative SAR Data for Ethoxy Group Modifications
| Compound ID | R Group (at position 3) | Lipophilicity (LogP) | Relative Potency |
|---|---|---|---|
| 1 | -OCH2CH3 (Ethoxy) | 2.1 | 1.0 |
| 2 | -OCH3 (Methoxy) | 1.8 | 0.8 |
| 3 | -OCH2CH2CH3 (Propoxy) | 2.6 | 1.2 |
| 4 | -OCH(CH3)2 (Isopropoxy) | 2.5 | 1.1 |
Note: This data is illustrative and intended to demonstrate general SAR principles.
Role of the Carboximidamide Moiety for Target Engagement
The carboximidamide group, also known as a benzamidine (B55565) moiety, is a key pharmacophoric element. researchgate.net It is a strong basic group that is typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate (B1630785), in the active site of a target protein. researchgate.net These interactions are often crucial for anchoring the ligand in the binding pocket and ensuring high affinity. The planar nature of the amidine group also contributes to favorable stacking interactions with aromatic residues.
Influence of Aromatic Ring Substitutions on Potency and Selectivity
Substituting the aromatic ring with various functional groups is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby modulating its potency and selectivity. researchgate.net
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic character of the benzene ring and the pKa of the carboximidamide group. libretexts.org
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or additional alkoxy groups increase the electron density of the aromatic ring. nih.gov This can enhance π-π stacking interactions and may modulate the basicity of the amidine group, potentially affecting binding affinity. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the ring. nih.govmdpi.com This can influence the orientation of the molecule within the binding site and can also impact metabolic stability. mdpi.com EWGs generally lower the pKa of the amidine, which could be favorable or unfavorable depending on the specific interactions required for target engagement. nih.govmdpi.com
Illustrative SAR Data for Electronic Group Effects
| Compound ID | Substituent (Position 4) | Electronic Nature | Relative Potency |
|---|---|---|---|
| 1 | -H | Neutral | 1.0 |
| 5 | -CH3 | EDG | 1.5 |
| 6 | -Cl | EWG | 2.2 |
| 7 | -CN | Strong EWG | 3.1 |
| 8 | -NO2 | Strong EWG | 2.8 |
Note: This data is illustrative and intended to demonstrate general SAR principles.
Halogenation: Introducing halogens (F, Cl, Br, I) can impact potency through a combination of steric and electronic effects. nih.gov Halogens are electron-withdrawing inductively but can also participate in specific halogen bonding interactions with the target protein. Their size and lipophilicity increase down the group, providing a tool to probe the steric tolerance of the binding pocket and improve pharmacokinetic properties.
Alkyl Substitutions: Small alkyl groups like methyl or ethyl can enhance potency by filling small hydrophobic pockets within the binding site. mdpi.com Larger or bulkier alkyl groups may lead to a loss of activity due to steric clashes. The optimal size and position of the alkyl group are highly dependent on the topology of the target's active site.
Bioisosteric Replacements of the Carboximidamide Group
While the carboximidamide group is often essential for activity, it can sometimes lead to poor pharmacokinetic properties, such as low oral bioavailability. Bioisosteric replacement is a strategy where the amidine group is replaced by another functional group with similar physical and chemical properties to improve the drug-like characteristics of the molecule. drughunter.comctppc.org
Potential bioisosteres for the carboximidamide group include moieties that can mimic its hydrogen bonding and ionic interaction capabilities. Examples include:
Guanidines: Can form similar salt bridge and hydrogen bond interactions.
N-acylguanidines: Offer different electronic and lipophilic profiles.
Heterocyclic rings: Certain nitrogen-containing heterocycles, like imidazole (B134444) or triazole, can act as mimics of the amidine functionality. zu.ac.aenih.gov
The success of a bioisosteric replacement is highly context-dependent and requires careful consideration of the target's binding site properties. drughunter.com
Pharmacophore Identification and Lead Optimization Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. unina.it For 3-ethoxybenzene-1-carboximidamide (B1622477) derivatives, a typical pharmacophore model would likely include:
A positive ionizable feature representing the protonated amidine group.
A hydrophobic/aromatic feature corresponding to the substituted benzene ring.
Hydrogen bond donor and acceptor sites on the amidine group.
Once a pharmacophore is established, it guides the lead optimization process. danaher.com This process involves systematically modifying the lead compound (the initial active molecule) to enhance desired properties. danaher.comnih.gov Strategies include:
Potency Enhancement: Modifying substituents on the aromatic ring to maximize interactions with the target. nih.gov
Selectivity Improvement: Introducing structural changes that favor binding to the desired target over off-targets.
ADMET Optimization: Altering the molecule to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, for example, by using bioisosteric replacements or blocking sites of metabolic attack. danaher.com
This iterative cycle of design, synthesis, and testing is fundamental to transforming a lead compound into a viable drug candidate. danaher.com
Derivatization Strategies and Analogue Design
Design Principles for Enhanced Biological Activity
The design of analogues based on the benzamidine (B55565) scaffold is guided by several key principles aimed at optimizing the molecule's interaction with its biological target and improving its pharmacokinetic profile. A primary consideration is the modification of the highly basic amidine group. This group's tendency to be ionized under physiological conditions can limit passive diffusion across biological membranes, such as the blood-brain barrier. nih.gov
Scaffold Hopping and Privileged Structures Integration (e.g., Pyrimidines, Thiazoles, Oxadiazoles (B1248032), Triazoles)
Scaffold hopping is a crucial strategy in drug discovery for identifying novel core structures (chemotypes) that maintain or improve biological activity while offering superior physicochemical or pharmacokinetic properties, or opening new intellectual property avenues. nih.govresearchgate.netbhsai.org This involves replacing the central scaffold of a molecule—in this case, the ethoxybenzene ring—with a different one while preserving the key pharmacophoric features, such as the carboximidamide group, that are essential for target interaction.
A common approach is to integrate "privileged structures," which are molecular frameworks known to bind to multiple biological targets. Heterocyclic rings like pyrimidines, thiazoles, oxadiazoles, and triazoles are frequently used for this purpose. nih.govnih.govnih.govnih.gov These heterocycles can act as bioisosteres for the phenyl ring, altering properties like solubility, polarity, and metabolic stability, while maintaining the geometric arrangement of key binding groups.
Research has demonstrated the successful integration of such heterocycles with the benzamidine core:
Triazoles: Novel benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and evaluated for antifungal activity. nih.govnih.govresearchgate.net While some of these compounds showed weak activity in in vitro tests, they exhibited excellent efficacy in in vivo models against pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov For example, one derivative demonstrated 90% efficacy against C. lagenarium, outperforming the commercial fungicide carbendazim. nih.gov
Oxadiazoles: In another study, new 1,3,4-oxadiazole (B1194373) derivatives of benzamidine were synthesized. nih.gov This work was motivated by the known antimicrobial activity of oxadiazoles and the potential to enhance the inhibitory effects of the benzamidine scaffold against bacteria implicated in periodontal disease. nih.gov
Pyrimidines and Thiazoles: Pyrimidine and thiazole (B1198619) scaffolds are well-established in anticancer and anti-inflammatory drug design, respectively, making them attractive candidates for scaffold hopping strategies with benzamidine derivatives to explore these therapeutic areas. nih.govnih.govnih.govnih.govresearchgate.net
| Compound ID | Target Pathogen | Concentration | Efficacy (%) |
|---|---|---|---|
| 9b | C. lagenarium | 200 µg/mL | 79% |
| 16d | C. lagenarium | 200 µg/mL | 90% |
Prodrug Design for Optimized Delivery to Cellular Targets
The strong basicity of the amidine functional group often leads to poor oral bioavailability, limiting its therapeutic application. nih.gov A prodrug strategy involves the temporary chemical modification of the active molecule to overcome such pharmacokinetic barriers. nih.gov For amidines, this typically involves converting the functional group into a less basic moiety that can be biotransformed back to the active amidine in vivo.
Several prodrug strategies have been successfully developed for amidine-containing compounds:
Carbamates: Carbamate analogues of 2,5-bis(4-amidinophenyl)furan were synthesized as prodrugs to treat Pneumocystis carinii pneumonia. acs.org These prodrugs, such as the 4-fluorophenyl and 4-methoxyphenyl (B3050149) carbamates, demonstrated superior anti-PCP activity by both intravenous and oral administration compared to the parent drug. acs.org
N,N'-Dihydroxyamidines: This approach represents a novel prodrug principle for improving the oral bioavailability of amidines. N,N'-dihydroxybenzamidine was shown to be effectively converted to the active benzamidine in vitro and in vivo. acs.org The oral bioavailability of benzamidine from this prodrug was approximately 91%, significantly higher than from other prodrug forms like benzamidoxime (B57231) (74%). acs.org
Amidoximes: The conversion of an amidine to an amidoxime (B1450833) (N-hydroxyamidine) is another established strategy to create prodrugs with improved absorption characteristics. nih.govresearchgate.net
| Compound Administered | Prodrug Type | Resulting Bioavailability of Benzamidine |
|---|---|---|
| Benzamidoxime | Amidoxime | ~74% |
| N,N'-Dihydroxybenzamidine | N,N'-Dihydroxyamidine | ~91% |
Development of Bivalent Ligands and Proteolysis-Targeting Chimeras (PROTACs)
Advanced drug design strategies can further expand the therapeutic utility of the benzamidine scaffold.
Bivalent Ligands: These molecules consist of two pharmacophore units connected by a linker. nih.gov This design can significantly increase binding affinity and selectivity by allowing the ligand to engage with two binding sites simultaneously, either on a single receptor or across a receptor dimer. nih.gov Multivalent benzamidine molecules have been synthesized and studied as inhibitors of the enzyme plasmin. nih.gov Both bivalent and trivalent benzamidine inhibitors showed a beneficial multivalent effect, with each benzamidine unit exhibiting a potency at least twofold stronger than a corresponding monovalent inhibitor. nih.gov
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that represent a new therapeutic modality designed to induce the degradation of a target protein rather than simply inhibiting it. lifesensors.com A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome. lifesensors.com While the benzamidine group itself is a known ligand for serine proteases, the related benzamide (B126) structure has been successfully developed as a non-phthalimide binder for the E3 ligase cereblon (CRBN), a crucial component in many PROTACs. nih.gov This demonstrates the potential utility of the core scaffold in the design of novel PROTACs for targeted protein degradation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for investigating protein-ligand interactions in solution at atomic resolution. creative-biostructure.com It provides detailed information on the binding affinity, kinetics, and the specific residues involved in the interaction, making it invaluable in drug discovery and molecular biology. nih.govnih.gov The methodology is particularly adept at studying weak and transient interactions that can be challenging to characterize with other biophysical methods. creative-biostructure.com
One of the most common protein-observed NMR experiments is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This experiment yields a spectrum where each peak corresponds to an amide group in the protein backbone. When a ligand such as 3-Ethoxybenzene-1-carboximidamide (B1622477) hydrochloride binds to the protein, it alters the chemical environment of nearby amino acid residues. This change results in shifts in the positions of the corresponding peaks, an effect known as Chemical Shift Perturbation (CSP). nih.gov By monitoring these shifts during a titration experiment, where the ligand is incrementally added to a solution of isotopically labeled protein, researchers can map the ligand-binding site on the protein's surface. nih.gov The magnitude of the CSPs can also be used to determine the dissociation constant (Kd), which quantifies the binding affinity. nih.gov
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are also highly effective, especially for screening and studying weak interactions. creative-biostructure.com In STD NMR, a selective radiofrequency pulse is used to saturate signals from the target protein. This saturation is transferred to any bound ligand through spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding ligand are observed, allowing for the identification of its binding epitope. creative-biostructure.com
The application of these NMR methods can provide a detailed understanding of how 3-Ethoxybenzene-1-carboximidamide hydrochloride engages with its biological target. The data generated are crucial for structure-based drug design and for elucidating the molecular basis of the compound's activity.
| Residue | Free Protein Chemical Shift (¹H, ¹⁵N in ppm) | Bound Protein Chemical Shift (¹H, ¹⁵N in ppm) | Combined Chemical Shift Perturbation (Δδ in ppm) |
|---|---|---|---|
| Val-25 | 8.31, 120.5 | 8.55, 121.1 | 0.256 |
| Gly-26 | 8.92, 108.3 | 9.01, 108.4 | 0.095 |
| Ile-47 | 7.98, 118.9 | 8.21, 119.7 | 0.244 |
| Leu-78 | 8.15, 122.3 | 8.16, 122.3 | 0.010 |
| Phe-90 | 8.40, 121.8 | 8.67, 122.5 | 0.280 |
Surface-Enhanced Raman Scattering (SERS) for Molecular Characterization and Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the weak Raman scattering signal of molecules by several orders of magnitude. horiba.commdpi.com This enhancement allows for the detection of analytes at extremely low concentrations, sometimes down to the single-molecule level. nih.gov The effect arises from the interaction of molecules with nanostructured metallic surfaces, typically made of gold or silver. horiba.com The primary enhancement mechanisms are electromagnetic, stemming from localized surface plasmon resonance, and chemical, involving charge-transfer processes between the molecule and the substrate. mdpi.comnih.gov
SERS provides a unique "fingerprint" spectrum for a molecule, with sharp peaks corresponding to specific vibrational modes. This makes it a powerful tool for the structural characterization of compounds like this compound. The SERS spectrum can reveal information about the molecule's functional groups, conformation, and orientation upon adsorption to the SERS-active surface.
Furthermore, SERS is well-suited for studying molecular interactions. When this compound interacts with a biological target, such as a protein or a cell membrane model system immobilized on the SERS substrate, changes in the vibrational spectrum can be observed. Shifts in peak positions, changes in relative intensities, or the appearance of new peaks can provide insights into the binding mechanism, identify the parts of the molecule involved in the interaction, and detect conformational changes in either the ligand or the target. The high sensitivity of SERS makes it particularly useful for analyzing these interactions in complex biological environments. rsc.org
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Observation Notes |
|---|---|---|
| 835 | Benzene (B151609) ring breathing | Intensity increases upon surface adsorption. |
| 1050 | C-O stretching (ethoxy group) | No significant shift upon interaction with target. |
| 1245 | Aromatic C-H in-plane bending | Shifts to 1255 cm⁻¹ upon binding, suggesting interaction via the aromatic ring. |
| 1610 | Aromatic C=C stretching | Significant enhancement, indicating perpendicular orientation of the ring to the surface. |
| 1665 | C=N stretching (carboximidamide) | Intensity decreases and broadens upon interaction, indicating involvement of this group in binding. |
Mass Spectrometry-Based Approaches for Metabolic Pathway Research (excluding ADME)
Mass spectrometry (MS) is a cornerstone analytical technique in metabolomics, which aims to comprehensively identify and quantify the small-molecule metabolites within a biological system. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it provides a highly sensitive and selective platform for analyzing complex biological mixtures such as cell extracts or biofluids. nih.gov This approach is critical for investigating the metabolic fate of a compound and elucidating the biochemical pathways it may enter.
In the context of researching this compound, LC-MS-based metabolomics can be employed to identify its transformation products in a biological system, such as an in vitro cell culture or a microsomal assay. The general workflow involves incubating the compound with the biological system, followed by extraction of the metabolites. nih.gov The extract is then injected into the LC-MS system, where the compounds are separated based on their physicochemical properties and then detected by the mass spectrometer. The MS instrument measures the mass-to-charge ratio (m/z) of the parent compound and its metabolites with high accuracy.
Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, ions of a specific m/z (precursor ions) are selected and fragmented, and the m/z of the resulting fragment ions (product ions) are measured. au.dk The fragmentation pattern serves as a structural fingerprint that helps in the identification of unknown metabolites by comparing them to the fragmentation of the parent compound. By identifying the chemical structures of the metabolites, it is possible to infer the metabolic reactions that have occurred, such as hydrolysis, oxidation, or conjugation. This information is fundamental to understanding the compound's metabolic pathway and its potential interactions with cellular machinery, distinct from pharmacokinetic ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Metabolite ID | Proposed Structure | Observed m/z [M+H]⁺ | Proposed Metabolic Reaction |
|---|---|---|---|
| M1 | 3-Ethoxybenzoic acid | 167.0703 | Hydrolysis of carboximidamide |
| M2 | 3-Hydroxybenzene-1-carboximidamide | 137.0658 | O-dealkylation |
| M3 | 3-Ethoxy-4-hydroxybenzene-1-carboximidamide | 197.0869 | Aromatic hydroxylation |
| M4 | 3-Ethoxybenzamide | 166.0863 | Oxidative deamination |
Computational Drug Discovery and Rational Design
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org In the context of drug discovery, this involves predicting the binding mode of a small molecule ligand, such as 3-Ethoxybenzene-1-carboximidamide (B1622477) hydrochloride, within the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding pose and to estimate the binding affinity, which is often represented by a scoring function.
The process begins with the three-dimensional structures of both the ligand and the protein receptor, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. beilstein-journals.org Docking algorithms then explore a vast conformational space to find the optimal fit, considering factors like steric hindrance, electrostatic interactions, and hydrogen bonding. For compounds containing an amidine group, such as 3-Ethoxybenzene-1-carboximidamide hydrochloride, the positively charged nature of this group can be crucial for forming strong interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site. researchgate.net
Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. A lower docking score generally indicates a more favorable binding interaction. worldscientific.com For instance, in a study of amidine derivatives targeting bacterial proteins, LibDock scores were used to rank potential inhibitors, with higher scores indicating stronger predicted binding. worldscientific.com Similarly, the CDOCKER energy, which calculates the interaction energy, can provide insights into binding affinity. researchgate.net
Table 1: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.5 | ASP129, TYR234, ARG292 | Hydrogen Bond, Pi-Pi Stacking |
| Reference Inhibitor | -9.2 | ASP129, TYR234, PHE293 | Hydrogen Bond, Pi-Pi Stacking |
| Decoy Molecule | -4.1 | LEU130, VAL230 | Hydrophobic Interaction |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing valuable insights into the stability and conformational changes of the protein-ligand complex. mdpi.comnih.gov These simulations are governed by the principles of classical mechanics, where the forces between atoms are calculated using a force field.
For a compound like this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is then solvated in a box of water molecules and subjected to a simulation that can span from nanoseconds to microseconds. Throughout the simulation, various parameters are monitored to assess the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a key metric; a stable RMSD profile over time suggests that the ligand remains securely bound in the active site. researchgate.net
MD simulations can also reveal the role of water molecules in mediating protein-ligand interactions and can be used to calculate more accurate binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). tandfonline.com These calculations can help to refine the initial predictions from molecular docking and provide a more robust assessment of a compound's potential as an inhibitor. tandfonline.com
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs
| Parameter | Value/Observation | Interpretation |
| Simulation Time | 100 ns | Sufficient time to observe complex stability. |
| RMSD of Ligand | Stable at ~2 Å | The ligand maintains a consistent binding pose. |
| RMSD of Protein Backbone | Stable at ~1.5 Å | The overall protein structure is not significantly perturbed by ligand binding. |
| Key Hydrogen Bonds | Maintained > 90% of simulation time | Strong and stable hydrogen bonding interactions are present. |
| MM/GBSA Binding Energy | -50.2 ± 5.4 kcal/mol | A favorable and stable binding free energy is predicted. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
De Novo Design Approaches Based on Structural Insights
De novo drug design aims to create novel molecules with desired pharmacological properties from scratch. nih.gov This approach is particularly useful when existing chemical libraries lack diversity or when a novel binding pocket on a target protein is identified. Structural insights from the binding mode of a lead compound like this compound can serve as a starting point for de novo design.
The process typically involves identifying the key pharmacophoric features of the bound ligand – the essential spatial arrangement of functional groups responsible for its biological activity. For this compound, these features would likely include the hydrogen bond donor and acceptor capabilities of the amidine group, the aromatic ring for potential pi-pi stacking interactions, and the ethoxy group which may occupy a hydrophobic pocket.
Computational algorithms can then be used to generate new molecular structures that incorporate these pharmacophoric features while exploring different chemical scaffolds. These newly designed molecules are then docked into the target's active site and evaluated for their predicted binding affinity and other desirable properties. This iterative process of design, docking, and scoring can lead to the discovery of novel and potent inhibitors with improved characteristics compared to the initial lead compound. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested molecules and to guide the optimization of lead compounds.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally measured biological activities (e.g., IC50 values) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation procedures. Once validated, the QSAR model can be used to predict the activity of newly designed analogs of this compound, helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.com
Table 3: Illustrative QSAR Model for a Series of Benzamidine (B55565) Derivatives
| Descriptor | Coefficient | Description |
| LogP | +0.45 | A measure of lipophilicity. |
| Molecular Weight | -0.12 | The mass of the molecule. |
| Number of H-bond Donors | +0.78 | The number of hydrogen bond donating groups. |
| Dipole Moment | +0.23 | A measure of the molecule's polarity. |
| Model Statistics | ||
| R² | 0.85 | Coefficient of determination. |
| Q² | 0.72 | Cross-validated R². |
This table is for illustrative purposes only and does not represent an actual QSAR model for this compound.
Future Research Directions and Therapeutic Potential Non Human Model Based
Exploration of Novel Biological Targets
The initial step in elucidating the therapeutic potential of a compound like 3-Ethoxybenzene-1-carboximidamide (B1622477) hydrochloride involves identifying its molecular targets within a biological system. This process, known as target identification and validation, is fundamental to understanding its mechanism of action and potential therapeutic applications. High-throughput screening (HTS) of large compound libraries against a panel of known and orphan receptors, enzymes, and other protein targets is a common starting point.
Subsequent to initial HTS "hits," more focused studies would be employed to confirm and characterize the interaction between the compound and its potential target. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics. Cellular thermal shift assays (CETSA) can be used to verify target engagement within a cellular context. Once a primary target is validated, further research would explore the downstream signaling pathways affected by the compound's activity, utilizing methods like Western blotting, qPCR, and proteomics to map out its cellular effects.
Combination Therapies in Preclinical Disease Models
Once a primary biological target and a potential therapeutic area are identified, the exploration of combination therapies in relevant preclinical disease models becomes a critical research direction. The rationale for combination therapy is to achieve synergistic efficacy, overcome potential resistance mechanisms, and reduce individual drug doses to minimize toxicity.
For a hypothetical compound like 3-Ethoxybenzene-1-carboximidamide hydrochloride, this would involve selecting appropriate in vitro and in vivo models of a specific disease. For instance, if the compound were found to target a novel kinase involved in cancer cell proliferation, it would be tested in combination with standard-of-care chemotherapeutic agents or other targeted therapies in cancer cell lines and animal models, such as patient-derived xenografts (PDXs). The efficacy of the combination would be assessed by measuring endpoints like tumor growth inhibition, apoptosis induction, and survival rates.
Table 1: Hypothetical Framework for Preclinical Combination Therapy Assessment
| Parameter | Description | Example Measurement |
| In Vitro Synergy | Assessment of the combined effect of two or more drugs on cell viability. | Combination Index (CI) values calculated from dose-response curves. |
| In Vivo Efficacy | Evaluation of the therapeutic benefit of the combination in a living organism. | Tumor volume and weight in xenograft models; survival analysis. |
| Pharmacodynamics | Measurement of the effect of the drug combination on the target and downstream pathways. | Western blot analysis of key signaling proteins in tumor tissues. |
| Pharmacokinetics | Analysis of the absorption, distribution, metabolism, and excretion of the combined drugs. | Plasma concentration-time profiles of each compound. |
Development of Diagnostic Probes and Imaging Agents (excluding human imaging)
Compounds with high affinity and selectivity for a specific biological target can be adapted for use as diagnostic probes or imaging agents in non-human models. This involves modifying the parent compound, such as this compound, by incorporating a reporter molecule, which could be a fluorescent dye, a radioactive isotope, or a positron-emitting nuclide for positron emission tomography (PET).
These probes can be invaluable research tools for visualizing and quantifying the expression and distribution of the target molecule in cells, tissues, and whole organisms (in preclinical settings). For example, a fluorescently labeled version of the compound could be used in immunofluorescence microscopy to study the subcellular localization of its target. A radiolabeled version could be employed in animal models to investigate the biodistribution of the target in different organs and its modulation in disease states.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline to accelerate the design and optimization of new chemical entities. nih.govcerradopub.com.brmdpi.com These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties.
Table 2: Application of AI/ML in Compound Development
| AI/ML Application | Objective | Potential Outcome |
| Generative Chemistry | Design novel molecules with desired properties. | Identification of new analogs with enhanced efficacy and safety profiles. |
| Predictive Modeling (QSAR) | Forecast the biological activity and properties of compounds. | Prioritization of synthetic targets and reduction of experimental screening. |
| Target Identification | Analyze large-scale biological data to find new drug targets. | Discovery of novel mechanisms of action and therapeutic opportunities. |
| Image Analysis | Automate the analysis of microscopy and other imaging data. | High-throughput quantification of cellular responses to compound treatment. |
Q & A
Q. Q1. What are the recommended synthetic routes for 3-Ethoxybenzene-1-carboximidamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves carbodiimide-mediated coupling or nucleophilic substitution. For optimization, factorial design experiments (e.g., varying temperature, solvent polarity, and reagent stoichiometry) can systematically identify critical parameters. For example, reducing agents like sodium borohydride may stabilize intermediates, while oxidizing agents (e.g., chromium trioxide) should be avoided to prevent degradation . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purity confirmed by NMR and mass spectrometry. Factorial design frameworks, as demonstrated in hydroxyzine hydrochloride studies, enable efficient optimization of yield and selectivity .
Q. Q2. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Analyze / spectra to confirm ethoxy and carboximidamide groups. Compare with PubChem-derived reference spectra for analogous hydrochlorides .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., expected [M+H] peaks) and detect impurities.
- XRD : Resolve crystalline structure discrepancies, particularly hygroscopicity-induced polymorphs.
Statistical validation (e.g., RSD < 2% for replicate measurements) ensures reproducibility. Contradictions in spectroscopic data should prompt re-evaluation of sample preparation (e.g., solvent purity, drying methods) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies include:
- Dose-Response Normalization : Express activity as % inhibition relative to controls, adjusting for solvent effects (e.g., DMSO < 0.1% v/v) .
- Orthogonal Assays : Validate findings using complementary techniques (e.g., ELISA for protein binding, SPR for kinetics).
- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA guidelines) to aggregate data from independent studies, identifying outliers via funnel plots or sensitivity analysis .
Q. Q4. What experimental designs are optimal for assessing the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life .
- Solution Stability : Prepare stock solutions in inert solvents (e.g., anhydrous DMSO), aliquot to avoid freeze-thaw cycles, and store at -80°C. Periodic LC-MS checks detect hydrolysis or oxidation products .
- Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH) over 6 months, with XRD and DSC to detect polymorphic transitions .
Q. Q5. How should dose-response relationships be statistically analyzed in pharmacokinetic studies of this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to derive EC/IC values.
- ANOVA with Post Hoc Tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).
- Bootstrap Resampling : Estimate confidence intervals for parameters like AUC or C to assess variability .
Methodological and Data Analysis Questions
Q. Q6. What strategies ensure rigorous integration of literature data into research on this compound?
Methodological Answer:
- Systematic Sourcing : Prioritize peer-reviewed journals indexed in PubMed/Scopus, excluding non-academic platforms (e.g., ).
- Critical Appraisal : Use tools like CONSORT for clinical data or STROBE for observational studies to evaluate bias and applicability .
- Data Harmonization : Normalize units (e.g., µM vs. mg/mL) and align experimental conditions (e.g., pH, temperature) for cross-study comparisons .
Q. Q7. How can researchers design robust in vitro-in vivo correlation (IVIVC) models for this hydrochloride salt?
Methodological Answer:
- Dissolution Testing : Use USP Apparatus II (paddle) at 50 rpm, simulating gastrointestinal pH (1.2–6.8).
- Compartmental Modeling : Link in vitro release kinetics (e.g., Weibull model) to in vivo absorption using software like Phoenix WinNonlin.
- Validation : Apply leave-one-out cross-validation to assess model predictability (R > 0.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
